potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Overview
Description
Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate is a chemical compound derived from naphthalene, characterized by the presence of amino and sulfonic acid groups. This compound is known for its applications in various fields, including the dye industry and pharmaceuticals. It is a grayish-brown crystalline powder that is soluble in water, ethanol, ether, and alkaline solutions .
Preparation Methods
The synthesis of potassium;4-amino-5-hydroxynaphthalene-1-sulfonate involves several steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixed acid to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: This nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Neutralization and Filtration: The product is neutralized, filtered, and then treated with sulfuric acid to precipitate the desired compound.
Chemical Reactions Analysis
Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form amines and other reduced products.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Complex Formation: It can form complexes with metals and other compounds.
Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. Major products formed from these reactions include various sulfonated and aminated derivatives .
Scientific Research Applications
Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;4-amino-5-hydroxynaphthalene-1-sulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a complexing agent, depending on the reaction conditions. It can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate can be compared with other similar compounds, such as:
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
This compound is unique due to its specific substitution pattern and its applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.K/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOUBCOZQOKRD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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